Molecular Identity: Exact Mass and Formula for Purity Verification
This compound can be uniquely identified and differentiated from its closest analogs by its monoisotopic mass and molecular formula. While a compound with an identical molecular weight of 279.77 (C14H18ClN3O) exists, N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride, the target compound is a constitutional isomer with a fundamentally different atomic connectivity: a cyclopropyl group is present instead of two methyl groups on the pyrazole, and a free hydroxyl group on the phenyl ring replaces a methyl ether . This distinct fragmentation pattern and polarity, therefore, provides a basis for analytical verification.
| Evidence Dimension | Molecular Formula and Substituent Identity |
|---|---|
| Target Compound Data | C14H18ClN3O; Cyclopropyl substituent on pyrazole; Free phenol (-OH) moiety |
| Comparator Or Baseline | N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride; C14H18ClN3O; 1,4-Dimethyl substituents on pyrazole; Methyl ether (-OCH3) moiety |
| Quantified Difference | Isomeric structures: Different ring substituents and functional group interconnectivity lead to distinct logP and H-bond donor/acceptor profiles despite identical gross formula. |
| Conditions | Structural analysis by 2D NMR, LC-MS/MS |
Why This Matters
This identity confirmation is critical for procurement to ensure the correct isomer is delivered, as an incorrect isomer can lead to flawed SAR conclusions or analytical method development.
